molecular formula C15H15N3OS B363794 4-(4-Tert-butylphenyl)-6-oxo-2-sulfanyl-1,6-dihydro-5-pyrimidinecarbonitrile CAS No. 857493-71-1

4-(4-Tert-butylphenyl)-6-oxo-2-sulfanyl-1,6-dihydro-5-pyrimidinecarbonitrile

Cat. No. B363794
CAS RN: 857493-71-1
M. Wt: 285.4g/mol
InChI Key: IIJVFFBOWAKJOE-UHFFFAOYSA-N
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Description

4-(4-Tert-butylphenyl)-6-oxo-2-sulfanyl-1,6-dihydro-5-pyrimidinecarbonitrile, also known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the major excitatory neurotransmitter in the central nervous system, and their dysfunction has been implicated in several neurological disorders. TBOA has been extensively studied for its potential as a therapeutic agent and as a tool for investigating the role of EAATs in neurological function.

Advantages and Limitations for Lab Experiments

4-(4-Tert-butylphenyl)-6-oxo-2-sulfanyl-1,6-dihydro-5-pyrimidinecarbonitrile has several advantages for use in lab experiments. It is a potent and selective inhibitor of EAATs, making it a useful tool for investigating the role of EAATs in neurological function. It is also relatively stable and easy to handle, making it a convenient reagent for lab experiments. However, 4-(4-Tert-butylphenyl)-6-oxo-2-sulfanyl-1,6-dihydro-5-pyrimidinecarbonitrile has some limitations as well. It can have off-target effects at high concentrations, and its effects can be context-dependent, making it important to carefully control experimental conditions.

Future Directions

There are several future directions for research on 4-(4-Tert-butylphenyl)-6-oxo-2-sulfanyl-1,6-dihydro-5-pyrimidinecarbonitrile. One area of interest is the development of more selective EAAT inhibitors. 4-(4-Tert-butylphenyl)-6-oxo-2-sulfanyl-1,6-dihydro-5-pyrimidinecarbonitrile is a potent inhibitor of EAATs, but it can have off-target effects at high concentrations. Developing more selective inhibitors could help to minimize off-target effects and improve the specificity of experiments. Another area of interest is the investigation of the role of EAATs in neurological disorders. 4-(4-Tert-butylphenyl)-6-oxo-2-sulfanyl-1,6-dihydro-5-pyrimidinecarbonitrile has been used to study the effects of EAAT dysfunction in several neurological disorders, but there is still much to be learned about the role of EAATs in these conditions. Finally, there is interest in developing 4-(4-Tert-butylphenyl)-6-oxo-2-sulfanyl-1,6-dihydro-5-pyrimidinecarbonitrile and other EAAT inhibitors as potential therapeutic agents for neurological disorders. 4-(4-Tert-butylphenyl)-6-oxo-2-sulfanyl-1,6-dihydro-5-pyrimidinecarbonitrile has shown promise in preclinical studies as a potential treatment for epilepsy and other neurological disorders, and further research is needed to explore its therapeutic potential.

Synthesis Methods

4-(4-Tert-butylphenyl)-6-oxo-2-sulfanyl-1,6-dihydro-5-pyrimidinecarbonitrile can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-tert-butylphenylacetonitrile with thionyl chloride to form the corresponding sulfonyl chloride. This intermediate is then reacted with 6-oxo-1,6-dihydropyrimidine-4-carbonitrile in the presence of a base to yield 4-(4-Tert-butylphenyl)-6-oxo-2-sulfanyl-1,6-dihydro-5-pyrimidinecarbonitrile.

Scientific Research Applications

4-(4-Tert-butylphenyl)-6-oxo-2-sulfanyl-1,6-dihydro-5-pyrimidinecarbonitrile has been used extensively in scientific research to investigate the role of EAATs in neurological function. It has been shown to be a potent and selective inhibitor of EAATs, and has been used to study the effects of EAAT dysfunction in several neurological disorders, including epilepsy, ischemia, and traumatic brain injury. 4-(4-Tert-butylphenyl)-6-oxo-2-sulfanyl-1,6-dihydro-5-pyrimidinecarbonitrile has also been used to investigate the role of EAATs in synaptic plasticity, learning, and memory.

properties

IUPAC Name

6-(4-tert-butylphenyl)-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-15(2,3)10-6-4-9(5-7-10)12-11(8-16)13(19)18-14(20)17-12/h4-7H,1-3H3,(H2,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJVFFBOWAKJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)NC(=S)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Tert-butylphenyl)-6-oxo-2-sulfanyl-1,6-dihydro-5-pyrimidinecarbonitrile

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